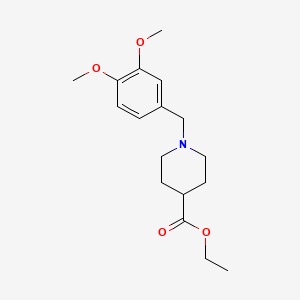
1-(3-methoxybenzoyl)-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzoyl)-4-phenylpiperidine, also known as R-(-)-WIN 35,428, is a chemical compound that belongs to the piperidine family. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-4-phenylpiperidine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and subsequent physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine are primarily related to its ability to increase dopamine levels in the brain. This can result in a variety of effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. However, the exact biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine may vary depending on the specific experimental conditions and the dosage used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-methoxybenzoyl)-4-phenylpiperidine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system in the brain. However, one of the limitations of using 1-(3-methoxybenzoyl)-4-phenylpiperidine is that it can be difficult to obtain in large quantities. In addition, the use of 1-(3-methoxybenzoyl)-4-phenylpiperidine in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the study of 1-(3-methoxybenzoyl)-4-phenylpiperidine. One potential direction is the development of new therapeutic applications for the compound, such as the treatment of drug addiction or other dopamine-related disorders. Another direction is the further exploration of the biochemical and physiological effects of 1-(3-methoxybenzoyl)-4-phenylpiperidine, including its effects on other neurotransmitter systems and its potential for use in combination therapies. Finally, the development of new synthesis methods for 1-(3-methoxybenzoyl)-4-phenylpiperidine may also be an important direction for future research.
Synthesis Methods
The synthesis of 1-(3-methoxybenzoyl)-4-phenylpiperidine involves the condensation of 3-methoxybenzoyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This synthesis method has been described in several scientific publications and is considered a reliable and reproducible method for the preparation of 1-(3-methoxybenzoyl)-4-phenylpiperidine.
Scientific Research Applications
1-(3-methoxybenzoyl)-4-phenylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In addition, 1-(3-methoxybenzoyl)-4-phenylpiperidine has also been studied for its potential use as a research tool to study the dopamine system in the brain.
properties
IUPAC Name |
(3-methoxyphenyl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-5-8-17(14-18)19(21)20-12-10-16(11-13-20)15-6-3-2-4-7-15/h2-9,14,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYJDBLDFPYEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(4-phenylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)

![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)

![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)